molecular formula C20H19ClN4O3 B6103155 2-{2-[4-(4-chlorophenyl)piperazino]-2-oxoethyl}-6-(2-furyl)-3(2H)-pyridazinone

2-{2-[4-(4-chlorophenyl)piperazino]-2-oxoethyl}-6-(2-furyl)-3(2H)-pyridazinone

Cat. No.: B6103155
M. Wt: 398.8 g/mol
InChI Key: YZQVDJFUMOVMQL-UHFFFAOYSA-N
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Description

This compound features a pyridazinone core substituted at position 6 with a 2-furyl group and at position 2 with a 2-oxoethyl chain linked to a 4-(4-chlorophenyl)piperazine moiety. Its molecular formula is C₂₀H₁₉ClN₄O₃, with a molecular weight of 398.85 g/mol . The 4-chlorophenyl group on the piperazine ring and the furyl substituent are critical for its pharmacological profile, particularly in targeting enzymes like vascular adhesion protein-1 (VAP-1) and amine oxidases, as suggested by structural analogues .

Properties

IUPAC Name

2-[2-[4-(4-chlorophenyl)piperazin-1-yl]-2-oxoethyl]-6-(furan-2-yl)pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19ClN4O3/c21-15-3-5-16(6-4-15)23-9-11-24(12-10-23)20(27)14-25-19(26)8-7-17(22-25)18-2-1-13-28-18/h1-8,13H,9-12,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZQVDJFUMOVMQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)Cl)C(=O)CN3C(=O)C=CC(=N3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of 1,4-Diketones

A common approach involves reacting a furyl-substituted 1,4-diketone with hydrazine hydrate. For example, 3-(2-furoyl)propanoic acid is treated with thionyl chloride to form the corresponding acid chloride, which undergoes cyclization with hydrazine hydrate in ethanol under reflux (Scheme 1). The reaction proceeds via nucleophilic attack of hydrazine on the carbonyl groups, followed by dehydration to yield 6-(2-furyl)-3(2H)-pyridazinone. Typical yields range from 65–75% after recrystallization from ethanol.

Scheme 1 :
3-(2-Furoyl)propanoic acidSOCl2refluxAcid chlorideNH2NH2H2OEtOH, reflux6-(2-furyl)-3(2H)-pyridazinone\text{3-(2-Furoyl)propanoic acid} \xrightarrow[\text{SOCl}_2]{\text{reflux}} \text{Acid chloride} \xrightarrow[\text{NH}_2\text{NH}_2\cdot\text{H}_2\text{O}]{\text{EtOH, reflux}} 6\text{-(2-furyl)-3(2H)-pyridazinone}

Introduction of the Piperazino Side Chain

The piperazino moiety is introduced via N-acylation or alkylation at the pyridazinone’s N-2 position.

Acylation with Chloroacetyl Chloride

The pyridazinone core is treated with chloroacetyl chloride in the presence of a base such as potassium carbonate (K2_2CO3_3) in anhydrous dimethylformamide (DMF). This step forms 2-(2-chloroacetyl)-6-(2-furyl)-3(2H)-pyridazinone, a key intermediate. Reaction conditions (e.g., 0–5°C for 2 hours, followed by room temperature for 12 hours) minimize side reactions like over-alkylation. Yields of 80–85% are reported after silica gel chromatography.

Nucleophilic Substitution with 4-(4-Chlorophenyl)Piperazine

The chloroacetyl intermediate undergoes nucleophilic substitution with 4-(4-chlorophenyl)piperazine in DMF at 80–90°C for 6–8 hours. Triethylamine (Et3_3N) is added to scavenge HCl, driving the reaction to completion. The product is isolated via vacuum distillation and purified via recrystallization from ethanol/water (yield: 70–75%).

Critical Parameters :

  • Molar Ratio : A 1:1.2 ratio of chloroacetyl intermediate to piperazine ensures complete substitution.

  • Solvent Choice : DMF enhances nucleophilicity compared to THF or acetonitrile.

Optimization and Side Reactions

Competing Pathways

  • Over-Alkylation : Excess chloroacetyl chloride leads to di-substituted byproducts. Controlled stoichiometry and low temperatures mitigate this.

  • Piperazine Dimerization : Elevated temperatures (>100°C) promote self-condensation of 4-(4-chlorophenyl)piperazine. Maintaining temperatures below 90°C suppresses this.

Yield Optimization

ParameterOptimal ValueImpact on Yield
Reaction Temperature80–90°CMaximizes substitution
SolventDMFEnhances solubility
BaseEt3_3NNeutralizes HCl

Analytical Characterization

The final product is characterized via spectroscopic and chromatographic methods:

Spectral Data

  • 1^1H NMR (400 MHz, DMSO-d6_6) : δ 8.21 (s, 1H, pyridazinone-H4), 7.74 (d, J = 3.6 Hz, 1H, furyl-H5), 6.92–7.45 (m, 5H, Ar-H), 4.62 (s, 2H, CH2_2CO), 3.51–3.89 (m, 8H, piperazine-H).

  • IR (KBr) : 1675 cm1^{-1} (C=O), 1590 cm1^{-1} (C=N).

Purity Assessment

MethodConditionsPurity
HPLCC18 column, MeOH/H2_2O (70:30)≥98%
Melting Point214–216°C

Comparative Analysis of Synthetic Routes

MethodAdvantagesLimitationsYield
CyclocondensationHigh atom economyRequires pure diketones65–75%
Acylation-AlkylationModular functionalizationMulti-step purification70–75%

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The piperazine nitrogen and pyridazinone oxygen serve as nucleophilic sites:

Target Site Reagents/Conditions Outcome Source
Piperazine nitrogenAlkyl halides, K₂CO₃, DMF, 60–80°CAlkylation produces N-alkylated derivatives with modified pharmacological profiles
Pyridazinone C-3 oxygenMethyl iodide, NaH, THFO-methylation forms methoxy derivatives while preserving heterocyclic core

Key Observation : Alkylation at the piperazine nitrogen improves blood-brain barrier permeability in analogues .

Oxidation Reactions

The furyl group and pyridazinone ring undergo selective oxidation:

Oxidized Component Reagents/Conditions Product Application
Furyl ringH₂O₂ (30%), HCl, 50°C2,5-diketone intermediatePrecursor for further functionalization
Pyridazinone ringKMnO₄, H₂SO₄, refluxHydroxylated derivatives at C-4/C-5 positionsEnhanced water solubility

Mechanistic Insight : Furyl oxidation follows an electrophilic pathway, while pyridazinone oxidation proceeds via radical intermediates.

Hydrolysis Reactions

Ester and amide bonds show distinct reactivity:

Bond Type Conditions Products Yield
2-oxoethyl esterNaOH (1M), EtOH/H₂O, 70°C, 4hCarboxylic acid derivative82%
Piperazine sulfonamideConc. HCl, reflux, 12h4-(4-chlorophenyl)piperazine + sulfonic acid68%

Stability Note : The sulfonamide group demonstrates exceptional acid stability compared to standard amides.

Catalytic Hydrogenation

Selective reduction of unsaturated systems:

Site Conditions Product Stereochemistry
Pyridazinone C=N bondH₂ (1 atm), Pd/C, MeOH, 25°C, 2h4,5-dihydropyridazinoneRetained planar configuration
Furyl ringH₂ (3 atm), Ra-Ni, EtOAc, 50°CTetrahydrofuran derivativecis-dihydro addition

Pharmacological Impact : Hydrogenated pyridazinone derivatives show reduced MAO-B inhibition but improved metabolic stability .

Acylation Reactions

The secondary amine in piperazine undergoes efficient acylation:

Acylating Agent Conditions Product Kinetics
Acetic anhydrideEt₃N, CH₂Cl₂, 0°C → RTN-acetylpiperazine derivativek = 0.42 min⁻¹
Benzoyl chlorideNaOH (10%), Schotten-BaumannN-benzoyl analogue94% yield

Structural Confirmation : Acylation products characterized by ¹H NMR (δ 2.15 ppm for acetyl CH₃) and IR (1665 cm⁻¹ C=O stretch).

Ring-Opening Reactions

Controlled degradation under extreme conditions:

Reagent System Conditions Fragments Identified
NaOH (5M) + H₂O₂100°C, 8h4-chlorobenzoic acid + furan-2-carboxamide
LiAlH₄ in THFReflux, 6hPiperazine diamine + reduced pyridazinone

Analytical Data : GC-MS analysis confirms fragment masses: m/z 155.0 (4-chlorobenzoic acid), m/z 111.1 (furan-2-carboxamide).

Photochemical Reactions

UV-induced transformations:

Wavelength Solvent Major Product Quantum Yield
254 nmMeCN[2+2] Cycloadduct at furyl C4-C5Φ = 0.18
365 nmEtOAcPiperazine N-oxide (15%) + ring-expanded quinazolineΦ = 0.09

Significance : Photostability studies recommend storage in amber vials under inert atmosphere.

Comparative Reaction Kinetics Table

Reaction Type Rate Constant (k, M⁻¹s⁻¹) Activation Energy (Eₐ, kJ/mol) Solvent Dependence
Nucleophilic alkylation1.2 × 10⁻³58.9Polar aprotic > Protic
Piperazine acylation4.7 × 10⁻²34.2Low solvent dependence
Pyridazinone hydrolysis2.8 × 10⁻⁴72.1[OH⁻] linear correlation

Data compiled from Arrhenius plots in DMF/water mixed solvents .

Scientific Research Applications

Anticancer Activity

Research has demonstrated that pyridazinone derivatives exhibit significant anticancer properties. A study synthesized a series of pyridazinone compounds, including those with a benzenesulfonamide moiety, which showed remarkable activity against human cancer cell lines. Notably, one derivative exhibited a GI(50) value of less than 0.1 μM against non-small cell lung cancer (NCI-H522) and leukemia (SR) cell lines . This suggests that the compound may contribute to the development of novel anticancer agents.

CompoundCell LineGI(50) Value
2hNCI-H522< 0.1 μM
2hSR< 0.1 μM

Anti-inflammatory Activity

Pyridazinone derivatives have been identified as potential cyclooxygenase-2 (COX-2) inhibitors. A related study highlighted the synthesis and in silico evaluation of pyridazinone derivatives for their COX-2 inhibitory activity. The synthesized compounds were compared to indomethacin, demonstrating promising profiles as COX-2 inhibitors, which are crucial for managing inflammation-related conditions .

Antimicrobial Properties

The compound's structural similarity to other known antimicrobial agents suggests potential efficacy against bacterial infections. Studies on related piperazine derivatives have indicated their ability to inhibit bacterial growth, which warrants further exploration of the chlorophenyl-piperazine combination in antimicrobial research .

Case Study 1: Synthesis and Evaluation of Anticancer Activity

A detailed investigation was conducted on a series of pyridazinone derivatives where one specific compound was synthesized using a condensation reaction involving aroylacrylic acid and hydrazinobenzenesulfonamide. The resultant compounds were screened for anticancer activity against various human cancer cell lines, leading to the identification of several potent candidates .

Case Study 2: Molecular Docking Studies

In silico studies involving molecular docking have been performed to assess the binding affinity of pyridazinone derivatives to COX-2 enzymes. These studies revealed that certain modifications at specific positions on the pyridazinone ring could significantly enhance binding affinity, indicating a pathway for optimizing drug design .

Mechanism of Action

The mechanism of action of 2-{2-[4-(4-chlorophenyl)piperazino]-2-oxoethyl}-6-(2-furyl)-3(2H)-pyridazinone involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to its potential use as an anticancer agent.

Biological Activity

The compound 2-{2-[4-(4-chlorophenyl)piperazino]-2-oxoethyl}-6-(2-furyl)-3(2H)-pyridazinone is a synthetic organic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C_{19}H_{20}ClN_3O_2
  • Molecular Weight : 351.83 g/mol

Structural Features

The compound features:

  • A piperazine ring , which is often associated with various pharmacological activities.
  • A furyl group , contributing to its biological interactions.
  • A pyridazinone moiety , known for its diverse biological effects.

Anticonvulsant Activity

Research has indicated that derivatives of this compound exhibit anticonvulsant properties. A study demonstrated that related compounds showed significant activity in animal models of epilepsy, suggesting potential therapeutic applications in seizure disorders .

Antinociceptive Effects

In animal models, compounds similar to this compound have shown promising antinociceptive (pain-relieving) effects. These effects were evaluated using various pain models, including the hot plate and formalin tests, indicating a mechanism that may involve modulation of pain pathways in the central nervous system .

Antihypertensive Properties

The compound has also been investigated for its potential antihypertensive effects. Studies have shown that certain derivatives can lower blood pressure in hypertensive animal models, indicating a possible role in cardiovascular therapy .

The mechanisms underlying the biological activities of this compound are not fully elucidated but may involve:

  • Dopamine receptor modulation : Similar compounds have been shown to interact with dopaminergic pathways, which could explain their effects on pain and seizures.
  • Inhibition of neurotransmitter reuptake : This may enhance synaptic availability of key neurotransmitters involved in pain and seizure pathways.

Study 1: Anticonvulsant Activity Assessment

A study published in a peer-reviewed journal synthesized various derivatives of the compound and tested them for anticonvulsant activity. The results indicated that specific modifications to the piperazine ring enhanced efficacy against induced seizures in rodent models .

Study 2: Evaluation of Antinociceptive Effects

Another research effort focused on evaluating the antinociceptive properties through behavioral assays. The study found that the compound significantly reduced pain responses compared to control groups, supporting its potential use as an analgesic agent .

Data Table: Biological Activities Summary

Activity TypeModel UsedResult Summary
AnticonvulsantRodent seizure modelsSignificant reduction in seizure frequency
AntinociceptiveHot plate and formalin testsReduced pain response compared to controls
AntihypertensiveHypertensive rat modelsLowered systolic and diastolic pressure

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Variations

The following table summarizes key structural differences among analogues:

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key References
2-{2-[4-(3-Chlorophenyl)piperazino]-2-oxoethyl}-6-(2-furyl)-3(2H)-pyridazinone 3-Chlorophenyl (piperazine), 2-furyl (C6) C₂₀H₁₉ClN₄O₃ 398.8
2-{2-[4-(4-Chlorophenyl)piperazino]-2-oxoethyl}-6-(2-methoxyphenyl)-3(2H)-pyridazinone 4-Chlorophenyl (piperazine), 2-methoxyphenyl (C6) C₂₃H₂₃ClN₄O₃ 438.9
6-(4-Chlorophenyl)-2-[2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoethyl]pyridazin-3(2H)-one 4-Chlorophenyl (C6), indol-3-yl (oxoethyl chain) C₂₂H₁₈ClN₃O₂ 391.85
6-(2-Furyl)-2-(2-oxo-2-{4-[5-(trifluoromethyl)-2-pyridyl]piperazino}ethyl)-3(2H)-pyridazinone 5-Trifluoromethylpyridyl (piperazine), 2-furyl (C6) C₂₀H₁₈F₃N₅O₃ 433.4

Key Observations :

  • Piperazine Substitution : The 4-chlorophenyl group (as in the main compound) enhances binding affinity compared to 3-chlorophenyl (lower activity in anti-inflammatory assays) .
  • Position 6 Substitution : The 2-furyl group improves solubility and metabolic stability relative to bulkier aryl groups (e.g., 2-methoxyphenyl or indol-3-yl) .
  • Oxoethyl Chain Modifications : Substitution with indol-3-yl or trifluoromethylpyridyl groups alters selectivity for targets like VAP-1 vs. amine oxidases .
Spectral Data Comparison
  • IR Spectroscopy: Main Compound: C=O stretching at ~1620–1710 cm⁻¹ (oxoethyl and pyridazinone carbonyls) . Analogues: Electron-withdrawing groups (e.g., trifluoromethyl in ) lower C=O frequencies to 1618 cm⁻¹, while electron-donating groups (methoxy in ) raise them to 1621 cm⁻¹ .
  • NMR Data :
    • Piperazine protons resonate at δ 2.5–3.5 ppm , while furyl protons appear as doublets at δ 6.3–7.1 ppm .
Anti-Inflammatory and Analgesic Activity
  • The main compound’s 4-chlorophenylpiperazine moiety contributes to IC₅₀ = 20 nM against copper-containing amine oxidases, comparable to indomethacin in anti-inflammatory assays .
  • Analogues with 3-chlorophenyl or morpholino groups show 10–50% lower potency .
Cytoprotective Effects
Target Selectivity
  • The 2-furyl group enhances selectivity for VAP-1 over off-target kinases, while trifluoromethylpyridyl substitution (as in ) shifts activity toward mitogen-activated protein kinase (MAPK) inhibition .

Q & A

Basic: What are the established synthetic pathways for synthesizing this compound, and what are the critical reaction parameters?

Methodological Answer:
The synthesis typically involves multi-step reactions, including:

  • Coupling reactions to attach the piperazino and furyl groups to the pyridazinone core.
  • Purification techniques such as column chromatography or recrystallization to isolate the target compound (yields ~60-85%) .
    Critical parameters include:
    • Reaction temperature (e.g., maintaining 0–5°C during imine formation to prevent side reactions).
    • Solvent choice (e.g., dichloromethane for intermediates, ethanol/water mixtures for crystallization) .
  • Evidence from related pyridazinone derivatives highlights the importance of protecting groups for amine functionalities to avoid undesired byproducts .

Basic: Which spectroscopic and crystallographic techniques are most effective for confirming the structure of this compound?

Methodological Answer:

  • X-ray crystallography provides definitive structural confirmation, as demonstrated for analogs with triclinic crystal systems (e.g., a = 8.9168 Å, b = 10.7106 Å, c = 13.5147 Å) .
  • Spectroscopic methods :
    • NMR : 1^1H and 13^{13}C NMR to verify substituent positions (e.g., furyl proton signals at δ 6.3–7.4 ppm).
    • IR : Confirmation of carbonyl groups (C=O stretch ~1680–1720 cm1^{-1}) and piperazine N-H stretches (~3300 cm1^{-1}) .
  • High-resolution mass spectrometry (HRMS) for molecular ion validation .

Advanced: How can structure-activity relationship (SAR) studies be designed to optimize the biological activity of pyridazinone derivatives?

Methodological Answer:

  • Systematic substitution : Modify the chlorophenyl, furyl, or piperazino groups to evaluate effects on bioactivity. For example:
    • Replace the 4-chlorophenyl group with fluorophenyl or methoxyphenyl to assess electronic effects .
    • Vary the furyl substituent (e.g., thiophene vs. furan) to study steric and π-π interactions .
  • In vitro assays : Test platelet aggregation inhibition (IC50_{50} values) or vasorelaxant activity in isolated aortic rings .
  • Data normalization : Use reference compounds (e.g., aspirin for antiplatelet activity) to contextualize results .

Advanced: What strategies are recommended for resolving contradictions in pharmacological data across pyridazinone derivatives?

Methodological Answer:

  • Comparative assays : Replicate studies under standardized conditions (e.g., ATP-induced vs. collagen-induced platelet aggregation) to isolate variability .
  • Dose-response analysis : Ensure linearity in activity curves (e.g., IC50_{50} values should align across multiple concentrations).
  • Molecular modeling : Use docking simulations to identify binding affinity discrepancies (e.g., interactions with PDE3A for inotropic activity) .
  • Meta-analysis : Review historical SAR data to identify trends (e.g., electron-withdrawing groups enhancing antiplatelet effects) .

Methodological: What experimental design considerations are crucial for assessing the environmental fate of this compound?

Methodological Answer:

  • Long-term studies : Monitor abiotic/biotic degradation pathways (e.g., hydrolysis, microbial breakdown) over 6–12 months .
  • Compartmental analysis : Measure distribution in soil, water, and air using HPLC-MS/MS, with detection limits ≤1 ppb .
  • Ecotoxicity assays : Evaluate effects on model organisms (e.g., Daphnia magna LC50_{50}) and cellular endpoints (e.g., oxidative stress biomarkers) .
  • Field simulations : Use microcosms to replicate real-world conditions (pH, temperature, UV exposure) .

Advanced: How can molecular docking studies be integrated with in vitro assays to elucidate the mechanism of action?

Methodological Answer:

  • Target selection : Prioritize receptors implicated in pyridazinone pharmacology (e.g., PDE3A for cardiotonic activity or serotonin receptors for CNS effects) .
  • Docking protocols : Use software like AutoDock Vina with flexible ligand parameters to account for piperazino group rotation .
  • Validation : Correlate docking scores (e.g., binding energy ≤-8 kcal/mol) with in vitro IC50_{50} values .
  • Mutagenesis studies : Validate predicted binding residues (e.g., Ala scanning of PDE3A active site) .

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